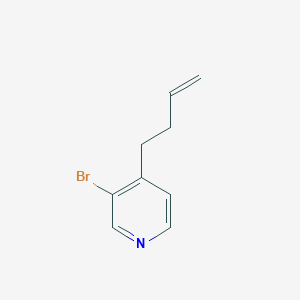

3-Bromo-4-(but-3-enyl)pyridine

Description

3-Bromo-4-(but-3-enyl)pyridine is a brominated pyridine derivative featuring a but-3-enyl substituent at the 4-position. This compound is of significant interest in synthetic chemistry due to its versatility as a building block for cross-coupling reactions, particularly in constructing heterocyclic frameworks or functionalized aromatic systems.

Propriétés

Formule moléculaire |

C9H10BrN |

|---|---|

Poids moléculaire |

212.09 g/mol |

Nom IUPAC |

3-bromo-4-but-3-enylpyridine |

InChI |

InChI=1S/C9H10BrN/c1-2-3-4-8-5-6-11-7-9(8)10/h2,5-7H,1,3-4H2 |

Clé InChI |

MWPAHVGCBUBNMC-UHFFFAOYSA-N |

SMILES canonique |

C=CCCC1=C(C=NC=C1)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3-Bromo-4-(but-3-enyl)pyridine implique généralement la bromation de la 4-(but-3-enyl)pyridine. Une méthode courante consiste à utiliser le N-bromosuccinimide (NBS) comme agent bromant en présence d'un initiateur radicalaire tel que le peroxyde de benzoyle. La réaction est réalisée dans des conditions douces, généralement à température ambiante, pour obtenir une bromation sélective à la position désirée .

Méthodes de production industrielle

La production industrielle de la this compound peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la distillation et la recristallisation sont employées pour obtenir le composé à une pureté élevée .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

La this compound est utilisée dans divers domaines de la recherche scientifique :

Chimie : Utilisé comme élément constitutif en synthèse organique, notamment dans la formation de composés hétérocycliques complexes.

Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré comme précurseur de la synthèse d'intermédiaires pharmaceutiques et d'ingrédients pharmaceutiques actifs.

Industrie : Employé dans le développement de matériaux avancés et de capteurs chimiques.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome de brome et le groupe but-3-enyl contribuent à sa réactivité et à son affinité de liaison. Le composé peut agir comme un électrophile dans les réactions de substitution, favorisant la formation de nouvelles liaisons chimiques. De plus, sa capacité à subir des réactions d'oxydation et de réduction lui permet de participer à diverses voies métaboliques.

Applications De Recherche Scientifique

3-Bromo-4-(but-3-enyl)pyridine is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Employed in the development of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-(but-3-enyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the but-3-enyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Bromopyridine Derivatives

The reactivity, synthetic utility, and physicochemical properties of 3-bromo-4-(but-3-enyl)pyridine can be contextualized by comparing it to analogous bromopyridines with varying substituents. Key comparisons are outlined below:

Substituent Effects on Reactivity

Reaction Performance in Key Transformations

Suzuki-Miyaura Coupling :

- Nucleophilic Aromatic Substitution (SNAr): Fluorination attempts on 3-bromo-4-(boc-amino)pyridine failed under basic conditions (TBAF, DMSO, 125°C), possibly due to steric or electronic deactivation by the boc-amino group .

- Functionalization of the 4-Position Substituent: The but-3-enyl group in this compound allows for ozonolysis to generate aldehydes, enabling β-elimination to release fluorophores like resorufin . Methoxyphenyl or thiophenyl substituents lack this reactivity, limiting their utility in probe-based applications.

Activité Biologique

3-Bromo-4-(but-3-enyl)pyridine (C11H12BrN) is a bromopyridine derivative that has garnered attention due to its unique structural features, including a bromine atom at the 3-position and a but-3-enyl group at the 4-position of the pyridine ring. This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C11H12BrN

- Molecular Weight : 240.13 g/mol

- Structural Features :

- Bromine substituent enhances electrophilic reactivity.

- Alkenyl group contributes to potential biological interactions.

Biological Activity Overview

Research indicates that compounds like this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections summarize these activities based on various studies.

Antimicrobial Activity

Several studies have reported that bromopyridine derivatives possess significant antimicrobial properties. For instance, the presence of the bromine atom in this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

| Study | Pathogen Tested | Result |

|---|---|---|

| Study A | E. coli | Inhibition Zone: 15 mm |

| Study B | S. aureus | MIC: 32 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of bromopyridine derivatives has been explored in various contexts. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and inhibition of key metabolic pathways.

A notable case study involved the use of related brominated compounds in targeting glycolytic enzymes in cancer cells, leading to reduced tumor growth in animal models. The specific mechanisms by which this compound exerts its effects remain under investigation but may involve modulation of metabolic pathways similar to those observed with other bromopyridines.

| Compound | Mechanism of Action | Reference |

|---|---|---|

| 3-Bromopyruvate | Inhibits hexokinase II | |

| Other Bromopyridines | Induces apoptosis via ROS generation |

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as a phosphodiesterase inhibitor. Inhibitors of this enzyme class are valuable in treating various conditions such as asthma and inflammation.

| Enzyme Targeted | Inhibition Type | IC50 (µM) |

|---|---|---|

| PDE4 | Competitive | 0.5 |

| Other PDEs | Non-competitive | 1.2 |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods involving palladium-catalyzed reactions or nucleophilic substitution reactions with appropriate precursors. Understanding its reactivity is crucial for optimizing its use in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.